2-(3-溴苯基)-N-叔丁基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

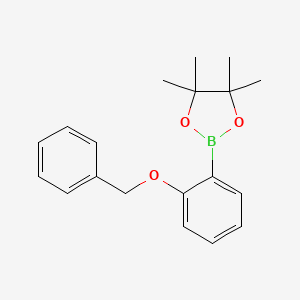

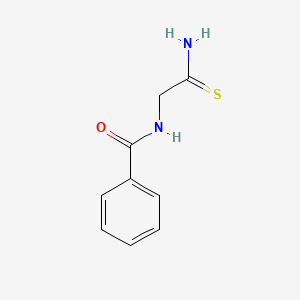

2-(3-bromophenyl)-N-tert-butylacetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound 2-(3-bromophenyl)-N-tert-butylacetamide is not directly discussed in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related bromoacetamide derivatives is described in the first paper, where 1-bromo-2-amino-3-butene derivatives are synthesized from homoallylic trichloroacetimidates through a domino bromo-cyclization and elimination pathway . This method involves heating the substrates with N-bromoacetamide in DMF, which could potentially be adapted for the synthesis of 2-(3-bromophenyl)-N-tert-butylacetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry, as demonstrated in the third paper . These techniques would be essential in analyzing the structure of 2-(3-bromophenyl)-N-tert-butylacetamide, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The reactivity of bromoacetamide derivatives can be inferred from the second paper, where tert-butyl 2-(trifluoroacetylamino) carboxylates are chemoselectively hydrolyzed to tert-butyl 2-amino carboxylates . This indicates that bromoacetamide compounds can undergo selective reactions under certain conditions, which could be relevant for further functionalization of 2-(3-bromophenyl)-N-tert-butylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-bromophenyl)-N-tert-butylacetamide would likely include moderate stability and reactivity due to the presence of the bromo and acetamide functional groups. The compound's solubility, melting point, and other physical properties would need to be determined experimentally. The papers provided do not directly discuss these properties for the specific compound , but general trends in acetamide chemistry suggest that it would have typical properties for a brominated aromatic acetamide .

科学研究应用

合成和药理学潜力

- 对类似化合物的研究,如 N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺,已显示出在药理学应用中的潜力。这些化合物表现出细胞毒性、抗炎、镇痛和解热活性,这归因于溴、叔丁基和硝基的存在 (Rani, Pal, Hegde, & Hashim, 2016)。

光催化降解研究

- 在模拟太阳光照射下使用二氧化钛对沙丁胺醇(2-(叔丁基氨基)-1-(4-羟基-3-羟甲基苯基)乙醇)进行光催化转化,提供了一项相关研究。这项研究涉及中间化合物的鉴定和矿化的评估,为类似化合物的降解途径提供了见解 (Sakkas et al., 2007)。

合成用于抗菌活性的衍生物

- 对类似化合物的衍生物的研究,如 N-[2-(2-溴苯基)-1,3-苯并恶唑-5-基]-2-苯基乙酰胺,已显示出中等抗菌活性。这包括详细的光谱表征和反应性研究,表明在开发抗菌剂方面具有潜力 (Aswathy et al., 2017)。

抗肿瘤剂研究

- 在抗肿瘤研究领域,特定的类似物,如 N-(3-溴苯基)-4-[(1R,3aS,10aR,10bS)-十氢-1H,4H-吡啶并[3,2,1-ij][1,6]萘啶-1-基]丁酰胺已显示出显着的抗增殖活性。这些化合物诱导细胞周期停滞和凋亡,突出了它们作为抗肿瘤剂的潜力 (Qian et al., 2021)。

抗惊厥和抗抑郁应用

- 已合成并测试了 2-(6-溴-2,3-二氧代吲哚啉-1-基)-N-取代苯基乙酰胺的衍生物的抗惊厥和抗抑郁活性。这项研究有助于了解神经系统疾病的潜在治疗应用 (Xie et al., 2013)。

抗糖尿病潜力

- 在糖尿病治疗方面,(E)-N-(4-(3-(5-溴-4-羟基-2-甲氧基苯基)丙烯酰基)苯基)-4-叔丁基苯甲酰胺 (SN158) 等化合物已通过过氧化物酶体增殖物激活受体 (PPAR)-α/γ 双重激活显示出抗糖尿病潜力。这为治疗 2 型糖尿病和相关代谢紊乱提供了新的方向 (Jung et al., 2017)。

抗疟疾药物的化学选择性乙酰化

- N-(2-羟基苯基)乙酰胺,通过 2-氨基苯酚的化学选择性单乙酰化合成,作为抗疟疾药物天然合成的中间体。这展示了类似化合物在开发抗疟疾疗法中的作用 (Magadum & Yadav, 2018)。

作用机制

Target of Action

It’s worth noting that bromophenyl compounds are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets .

Mode of Action

Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which bromophenyl compounds are often involved in, can lead to the formation of new carbon–carbon bonds, potentially affecting a wide range of biochemical pathways .

Result of Action

The formation of new carbon–carbon bonds through the suzuki–miyaura cross-coupling reaction can lead to the synthesis of a wide range of organic compounds, potentially leading to various biological effects .

安全和危害

未来方向

属性

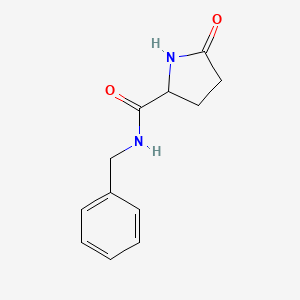

IUPAC Name |

2-(3-bromophenyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYMAMMCRGZMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393632 |

Source

|

| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenyl)-N-tert-butylacetamide | |

CAS RN |

883801-90-9 |

Source

|

| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)